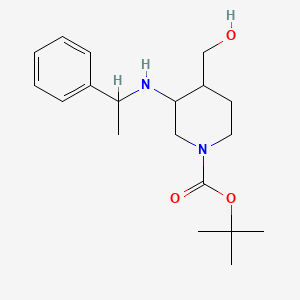

1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol

Description

Properties

IUPAC Name |

tert-butyl 4-(hydroxymethyl)-3-(1-phenylethylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O3/c1-14(15-8-6-5-7-9-15)20-17-12-21(11-10-16(17)13-22)18(23)24-19(2,3)4/h5-9,14,16-17,20,22H,10-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGOOISFRTZCVFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2CN(CCC2CO)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60735886 | |

| Record name | tert-Butyl 4-(hydroxymethyl)-3-[(1-phenylethyl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1166756-97-3 | |

| Record name | tert-Butyl 4-(hydroxymethyl)-3-[(1-phenylethyl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol, a valuable substituted piperidine scaffold for drug discovery and development. The narrative delves into the strategic considerations underpinning the synthetic route, detailed experimental protocols, and an analysis of the stereochemical outcomes. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and process development, offering actionable insights and a solid foundation for the synthesis of this and structurally related compounds.

Introduction and Synthetic Strategy

The 3,4-substituted piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active molecules. The target compound, this compound, incorporates a vicinal amino alcohol functionality, a common pharmacophore that can engage in key hydrogen bonding interactions with biological targets. The presence of the chiral (1-phenylethyl)amino group introduces further structural complexity and opportunities for stereospecific interactions.

The synthetic strategy detailed herein commences with the commercially available and relatively inexpensive N-Boc-4-piperidone. The core of the strategy revolves around the sequential introduction of the C4-hydroxymethyl and C3-amino functionalities. This is achieved through an initial α-formylation of the piperidone, followed by a reduction to the key β-keto alcohol intermediate. The final and crucial step is a diastereoselective reductive amination to install the desired chiral amino group. This pathway is designed for efficiency, scalability, and control over the stereochemical architecture of the final product.

Overall Synthetic Pathway

The synthesis of this compound is accomplished in a three-step sequence starting from N-Boc-4-piperidone.

Caption: Overall synthetic pathway for this compound.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of tert-butyl 3-(hydroxymethylene)-4-oxopiperidine-1-carboxylate

The initial step involves the α-formylation of N-Boc-4-piperidone. This Claisen-type condensation introduces a formyl group at the C3 position, which serves as a precursor to the hydroxymethyl group. The reaction is typically carried out using a strong base, such as sodium hydride, and a formylating agent like ethyl formate.

Experimental Protocol:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add ethyl formate (1.5 equivalents) dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Adjust the pH of the aqueous layer to ~7 with a dilute acid (e.g., 1 M HCl).

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 3-(hydroxymethylene)-4-oxopiperidine-1-carboxylate.

Mechanistic Rationale: The sodium hydride deprotonates the α-carbon of the piperidone to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl formate. Subsequent collapse of the tetrahedral intermediate and elimination of sodium ethoxide yields the desired β-keto aldehyde, which exists predominantly in its more stable enol tautomer, the hydroxymethylene form.

| Reagent/Solvent | Molar Ratio (to starting material) | Purpose |

| N-Boc-4-piperidone | 1.0 | Starting material |

| Sodium Hydride (60%) | 1.2 | Base for enolate formation |

| Ethyl Formate | 1.5 | Formylating agent |

| Tetrahydrofuran (THF) | - | Anhydrous solvent |

| Ethyl Acetate | - | Extraction solvent |

| Hexanes | - | Eluent for chromatography |

Step 2: Synthesis of tert-butyl 4-(hydroxymethyl)-3-oxopiperidine-1-carboxylate

The second step is the selective reduction of the enone system of the formylated intermediate. Sodium borohydride is a suitable reducing agent for this transformation, as it will reduce the ketone to a secondary alcohol. In this case, it reduces the formyl group to a hydroxymethyl group.

Experimental Protocol:

-

Dissolve tert-butyl 3-(hydroxymethylene)-4-oxopiperidine-1-carboxylate (1.0 equivalent) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to give the crude product.

-

Purify by flash column chromatography (ethyl acetate/hexanes gradient) to yield tert-butyl 4-(hydroxymethyl)-3-oxopiperidine-1-carboxylate.

Expert Insight: The use of sodium borohydride is a cost-effective and operationally simple method for this reduction. The reaction is generally clean and provides the desired β-keto alcohol in good yield.

| Reagent/Solvent | Molar Ratio (to starting material) | Purpose |

| tert-butyl 3-(hydroxymethylene)-4-oxopiperidine-1-carboxylate | 1.0 | Starting material |

| Sodium Borohydride | 1.5 | Reducing agent |

| Methanol | - | Solvent |

| Dichloromethane | - | Extraction solvent |

Step 3: Diastereoselective Reductive Amination to Yield this compound

This final step is a one-pot reductive amination that forms the C-N bond and sets the final two stereocenters on the piperidine ring. The use of an enantiomerically pure amine, such as (R)-1-phenylethylamine, allows for diastereoselective control. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation as it is mild enough not to reduce the ketone before iminium ion formation and is effective in non-protic solvents.[1]

Sources

An In-depth Technical Guide to 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol: Physicochemical Properties, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic route, and detailed analytical methodologies for the characterization of 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol. As a specialized piperidine derivative, this compound holds potential as a building block in medicinal chemistry and drug discovery. This document is intended to serve as a valuable resource for researchers engaged in the synthesis and analysis of novel heterocyclic compounds.

Introduction and Molecular Overview

This compound, with the chemical formula C19H30N2O3, is a chiral piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen, a 1-phenylethylamino substituent at the 3-position, and a hydroxymethyl group at the 4-position. The presence of two stereocenters, one on the piperidine ring and one on the phenylethyl side chain, results in the potential for multiple diastereomers. The Boc group enhances the compound's solubility in organic solvents and allows for selective deprotection under acidic conditions, making it a versatile intermediate in multi-step syntheses. The piperidine scaffold is a prevalent motif in numerous pharmaceuticals due to its favorable pharmacokinetic properties.

Physicochemical Properties

Precise experimental data for this compound is not extensively reported in publicly available literature. However, based on its structure and data from analogous compounds, we can predict its key physicochemical properties. These predictions are valuable for designing synthetic and analytical procedures.

| Property | Predicted Value | Remarks and Rationale |

| Molecular Weight | 334.45 g/mol | Calculated from the chemical formula (C19H30N2O3). |

| Boiling Point | ~454.0 ± 35.0 °C | Predicted value based on computational models for similar structures. |

| Density | ~1.11 ± 0.1 g/cm³ | Predicted value based on computational models. |

| Melting Point | Solid at room temperature | Similar N-Boc protected piperidines are typically solids. For example, N-Boc-4-piperidinemethanol has a melting point of 78-82 °C.[1] |

| Solubility | Soluble in methanol, ethanol, DMSO, and DMF. Limited solubility in water. | The Boc group and the aromatic ring increase lipophilicity. The hydroxyl and amino groups provide some polarity. Structurally related compounds show good solubility in polar organic solvents.[2] |

| pKa | ~8-10 (for the piperidine nitrogen) | The basicity of the piperidine nitrogen is expected to be in this range, influenced by the substituents. |

| LogP | ~3-4 | Estimated based on the lipophilic Boc and phenylethyl groups, and the hydrophilic hydroxyl and amino groups. |

Synthesis Pathway and Experimental Protocol

A plausible and efficient method for the synthesis of this compound is through a reductive amination reaction. This common and versatile reaction involves the formation of an imine or enamine intermediate from an amine and a carbonyl compound, followed by in-situ reduction to the corresponding amine.

A likely precursor for this synthesis is tert-butyl 4-(hydroxymethyl)-3-oxopiperidine-1-carboxylate, which can be reacted with (R)- or (S)-1-phenylethylamine. The choice of the specific stereoisomer of 1-phenylethylamine will influence the diastereomeric outcome of the final product.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow via reductive amination.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a solution of tert-butyl 4-(hydroxymethyl)-3-oxopiperidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.2 M), add (R)- or (S)-1-phenylethylamine (1.1 eq.).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture. STAB is a mild and selective reducing agent suitable for reductive aminations.

-

Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by TLC until the starting material is consumed (typically 12-24 hours).

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Analytical Characterization

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound. A combination of chromatographic and spectroscopic techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of the final compound and for monitoring the progress of the reaction.

Caption: A typical workflow for HPLC analysis.

Detailed HPLC Protocol:

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration (e.g., 0.1 mg/mL).

-

Instrumentation: Use a standard HPLC system equipped with a UV detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid to improve peak shape) is a good starting point. An isocratic or gradient elution can be developed.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at wavelengths where the phenyl group absorbs, such as 210 nm and 254 nm.

-

Column Temperature: 25-30 °C.

-

-

Analysis: Inject the sample and analyze the resulting chromatogram to determine the retention time and calculate the purity based on the peak area percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation. Both ¹H and ¹³C NMR should be performed.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key signals to look for include the aromatic protons of the phenyl group, the methine proton of the phenylethyl group, the protons of the piperidine ring, the hydroxymethyl protons, and the characteristic singlet for the nine protons of the Boc group around 1.4 ppm.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule. The carbonyl carbon of the Boc group will appear around 155 ppm. The aromatic and aliphatic carbons will have characteristic chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain further structural information through fragmentation patterns.

-

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for this molecule. In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 335.46.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood.

-

Consult the Safety Data Sheet (SDS) for any specific handling and storage recommendations.

Conclusion

This technical guide provides a foundational understanding of this compound for researchers in drug discovery and organic synthesis. While experimental data for this specific molecule is limited, the proposed synthetic and analytical methods, based on established chemical principles and data from analogous structures, offer a robust starting point for its preparation and characterization. The versatility of the piperidine scaffold and the functionalities present in this molecule make it an attractive building block for the synthesis of more complex and potentially bioactive compounds.

References

Sources

A Technical Guide to the Synthesis and Characterization of 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol (CAS Number: 1305320-69-7), a chiral substituted piperidine derivative of significant interest in medicinal chemistry and drug discovery.[1][2] The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][3] This guide details a robust and logical synthetic pathway to this specific molecule, elucidates the rationale behind the chosen experimental parameters, and provides a comprehensive framework for its characterization. The methodologies described herein are designed to be self-validating, ensuring reproducibility and high purity of the final compound.

Introduction

The piperidine ring is a cornerstone in the design of therapeutic agents, appearing in numerous approved drugs.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with biological targets. The subject of this guide, this compound, incorporates several key features that underscore its potential as a valuable building block in drug development:

-

A Boc-Protected Piperidine Nitrogen: The tert-butyloxycarbonyl (Boc) protecting group offers stability during synthetic transformations and allows for controlled deprotection under specific acidic conditions, facilitating further derivatization.[4]

-

A Chiral 1-Phenylethylamino Moiety: The introduction of a chiral center is crucial for stereospecific interactions with biological macromolecules, a fundamental principle in modern drug design.

-

A 3-Amino-4-Hydroxymethyl Substitution Pattern: This specific arrangement of functional groups provides multiple points for diversification and the potential for intramolecular interactions that can rigidify the molecule's conformation.

This guide will focus on a common and efficient method for the synthesis of such substituted piperidines: reductive amination . This powerful C-N bond-forming reaction is widely used in the pharmaceutical industry due to its operational simplicity and the commercial availability of a wide range of starting materials.[5]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1305320-69-7 | [6] |

| Molecular Formula | C₁₉H₃₀N₂O₃ | [6] |

| Molecular Weight | 334.45 g/mol | [6] |

| Boiling Point (Predicted) | 454.0±35.0 °C | [6] |

| Density (Predicted) | 1.11±0.1 g/cm³ | [6] |

Synthetic Pathway and Experimental Protocol

The synthesis of this compound is most logically achieved through the reductive amination of a suitable 3-amino-4-piperidinemethanol precursor with acetophenone. This approach allows for the direct and stereoselective installation of the 1-phenylethylamino group.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

1-Boc-3-amino-4-piperidinemethanol

-

Acetophenone

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes solvent system

Procedure:

-

Reaction Setup: To a solution of 1-Boc-3-amino-4-piperidinemethanol (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add acetophenone (1.1 eq).

-

Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) to the reaction mixture. Stir for 1-2 hours to facilitate the formation of the imine intermediate. The mildly acidic condition is optimal for imine formation.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring solution. STAB is a mild and selective reducing agent, ideal for reductive aminations as it will not reduce the starting ketone.[7]

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford this compound as a solid or viscous oil.

Characterization and Validation

Thorough characterization is essential to confirm the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the aromatic protons of the phenyl group (multiplets between 7.2-7.4 ppm), the methine proton of the 1-phenylethyl group (a quartet), the methyl group of the 1-phenylethyl group (a doublet), and the protons of the piperidine ring and the hydroxymethyl group.[8][9]

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms, including the carbonyl of the Boc group (around 155 ppm), the aromatic carbons, and the aliphatic carbons of the piperidine ring and the 1-phenylethyl group.[8][9]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass measurement. The expected [M+H]⁺ ion for C₁₉H₃₀N₂O₃ is approximately 335.2335.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H stretch (around 3300-3500 cm⁻¹), the O-H stretch of the alcohol (a broad peak around 3200-3600 cm⁻¹), C-H stretches (aliphatic and aromatic), and the C=O stretch of the Boc group (around 1680-1700 cm⁻¹).[8]

Purity Analysis

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed to determine the purity of the final compound.[10] A purity of >95% is generally required for use in drug discovery applications.

Applications in Drug Discovery

Substituted 3-amino-4-hydroxymethylpiperidines are valuable scaffolds in medicinal chemistry. The title compound can serve as a key intermediate in the synthesis of more complex molecules targeting a range of biological targets, including kinases, proteases, and G-protein coupled receptors. The presence of multiple functional groups allows for the exploration of structure-activity relationships (SAR) through systematic modification. For example, the hydroxyl group can be further functionalized to introduce new pharmacophoric features or to modulate the physicochemical properties of the molecule.

Conclusion

This technical guide outlines a reliable and well-precedented synthetic route to this compound. The use of reductive amination provides a straightforward method for the construction of this chiral, highly functionalized piperidine derivative. The detailed protocol and characterization framework are intended to provide researchers and scientists in the field of drug development with the necessary information to confidently synthesize and utilize this important chemical entity in their research endeavors.

References

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines as potential glycosidase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023, December 3). Advanced Journal of Chemistry, Section A, 7(2), 163-189.

-

Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity - PubMed. (n.d.). Retrieved from [Link]

-

Supporting information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (n.d.). Retrieved from [Link]

-

Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - NIH. (n.d.). Retrieved from [Link]

-

1-Boc-4-AP - Wikipedia. (n.d.). Retrieved from [Link]

-

Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives - ResearchGate. (n.d.). Retrieved from [Link]

-

Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchGate. (n.d.). Retrieved from [Link]

-

Reductive amination of piperazine : r/OrganicChemistry - Reddit. (2024, October 24). Retrieved from [Link]

-

Understanding the Applications of Piperidine Derivatives in Chemical Research. (n.d.). Retrieved from [Link]

- CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents. (n.d.).

-

THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. (n.d.). Retrieved from [Link]

- CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents. (n.d.).

-

22.4e Synthesis of Amines Reductive Amination - YouTube. (2018, September 21). Retrieved from [Link]

- CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google Patents. (n.d.).

-

Synthesis of Chiral Spin-Labeled Amino Acids - PubMed. (2019, December 20). Retrieved from [Link]

-

Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution - MDPI. (2023, April 6). Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. ajchem-a.com [ajchem-a.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound CAS#: 1305320-69-7 [m.chemicalbook.com]

- 7. reddit.com [reddit.com]

- 8. rsc.org [rsc.org]

- 9. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to the Structural Elucidation of 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol

Preamble: The Imperative of Unambiguous Structural Verification

In the landscape of modern drug discovery and development, the precise characterization of a molecule's three-dimensional architecture is not merely an academic exercise; it is a foundational pillar of safety, efficacy, and intellectual property. The molecule at the center of this guide, 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol, presents a compelling case study in structural elucidation. It embodies a confluence of common pharmacophoric features: a Boc-protected piperidine scaffold prevalent in many therapeutic agents, and multiple stereocenters that dictate its biological activity and potential off-target effects.[1][2]

This document is crafted for the discerning researcher and drug development professional. It eschews a superficial checklist approach in favor of an in-depth exploration of the causality behind our analytical choices. We will navigate the integrated spectroscopic workflow required to move from a vial of synthesized material to an irrefutably confirmed structure, demonstrating how each analytical technique serves as a cross-validation point for the others, creating a self-verifying system of evidence.

Section 1: The Analytical Gauntlet - A Multi-Technique Strategy

The elucidation of a molecule with the complexity of this compound, which possesses multiple rotatable bonds, stereocenters, and diverse functional groups, demands a multi-pronged analytical strategy. No single technique can provide the complete picture. Our approach is hierarchical, beginning with confirmation of the basic molecular formula and culminating in the precise assignment of its stereochemistry.

The logical workflow is designed to ensure that each step builds upon the last, with data from orthogonal techniques providing mutual reinforcement. This integrated approach is paramount for achieving the level of certainty required in a regulated development environment.

Caption: A logical workflow for comprehensive structure elucidation.

Section 2: Mass Spectrometry - The First Gate

Expertise & Experience: The initial and most fundamental question is: "Do we have the right mass?" High-Resolution Mass Spectrometry (HRMS) is non-negotiable as it provides the elemental composition, not just the nominal mass. For a molecule like this, which contains nitrogen and oxygen, ESI (Electrospray Ionization) in positive ion mode is the method of choice due to the presence of basic nitrogen atoms that are readily protonated.

Trustworthiness: The power of HRMS lies in its precision. For C₁₉H₃₀N₂O₃, the expected monoisotopic mass is 334.2256 Da. An HRMS measurement yielding a mass of 334.2259 Da for the [M+H]⁺ ion (calculated: 335.2334 Da) provides extremely high confidence in the elemental formula, immediately ruling out numerous alternative structures.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry provides the blueprint of the molecule's assembly. By inducing fragmentation, we can observe characteristic losses that validate key structural motifs. The Boc group is notoriously labile and its fragmentation pattern is highly diagnostic.

| Fragment Ion | Description | Expected m/z | Causality |

| [M+H]⁺ | Protonated molecular ion | 335.23 | The parent molecule. |

| [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group | 279.17 | A classic fragmentation pathway for Boc-protected amines under CID (Collision-Induced Dissociation).[3] |

| [M+H - C₅H₉O₂]⁺ | Loss of the entire Boc group | 235.18 | Complete cleavage of the carbamate protecting group, a very common and expected fragmentation.[3] |

| [C₈H₁₀N]⁺ | Cleavage yielding the phenylethylamino fragment | 120.08 | Benzylic cleavage is favorable, confirming the presence of the phenylethylamine moiety. |

| [C₄H₉]⁺ | tert-Butyl cation | 57.07 | A highly stable carbocation, its presence is a hallmark of a Boc group or other tert-butyl moiety.[3] |

Section 3: Nuclear Magnetic Resonance - The Architectural Blueprint

NMR spectroscopy is the cornerstone of structure elucidation, providing definitive evidence of the carbon-hydrogen framework and the precise connectivity between atoms. For this molecule, a full suite of 1D and 2D experiments is required.

3.1. ¹H and ¹³C NMR: The Atom Census

-

¹H NMR: Provides a map of all proton environments. Key expected signals include the sharp 9H singlet of the Boc group (~1.4 ppm), the aromatic multiplet of the phenyl group (~7.2-7.4 ppm), and a complex series of signals for the piperidine and phenylethyl moieties.[4][5] The diastereotopic protons of the hydroxymethyl group (CH₂OH) will likely appear as distinct signals, further complicated by coupling to the C4 proton.

-

¹³C NMR: Confirms the carbon count and identifies the chemical environment of each carbon. Diagnostic signals include the carbamate carbonyl (~155 ppm), the Boc quaternary carbon (~80 ppm), the aromatic carbons (~125-145 ppm), and the hydroxymethyl carbon (~63-67 ppm).[6]

3.2. 2D NMR: Connecting the Dots

Listing chemical shifts is insufficient; we must prove connectivity. 2D NMR experiments are the tools for this task, and their selection is driven by the specific questions we need to answer.

Caption: The role of key 2D NMR experiments in answering structural questions.

-

COSY (Correlation Spectroscopy): This experiment is essential for tracing the spin systems within the molecule. It will reveal the H-C-C-H connectivities within the piperidine ring and separately within the phenylethyl side chain, confirming these two structural units.

-

HSQC (Heteronuclear Single Quantum Coherence): This is the definitive method for assigning each proton signal to its directly attached carbon. It is a crucial step in building the structural puzzle.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this molecule. It reveals long-range (2-3 bond) couplings between protons and carbons. Crucially, it will show correlations from the phenylethylamine N-H proton to carbons in the piperidine ring (specifically C3), and from the piperidine C3 proton to carbons in the phenylethyl group, unambiguously proving the point of attachment.

Section 4: Infrared Spectroscopy - Functional Group Fingerprinting

Expertise & Experience: While NMR and MS provide the core structure, IR spectroscopy offers rapid and robust confirmation of key functional groups. It serves as a quick quality control check and provides complementary evidence. The absence of an expected peak can be as informative as its presence.

Trustworthiness: The vibrational frequencies of functional groups are well-characterized. For our target molecule, the IR spectrum must contain several key bands to be considered valid.

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Rationale |

| 3500-3300 | O-H Stretch (Alcohol) | Broad, medium | Characteristic of hydrogen-bonded hydroxyl groups.[7] |

| 3400-3300 | N-H Stretch (Sec. Amine) | Sharp, weak-medium | Confirms the presence of the secondary amine linkage. |

| 3100-3000 | Aromatic C-H Stretch | Sharp, medium | Indicates the presence of the phenyl ring. |

| 2980-2850 | Aliphatic C-H Stretch | Strong, sharp | Corresponds to the numerous sp³ C-H bonds in the piperidine and Boc groups.[8] |

| 1700-1680 | C=O Stretch (Carbamate) | Very Strong, Sharp | This is a critical, high-intensity peak confirming the Boc protecting group. |

| 1250-1000 | C-O, C-N Stretches | Multiple, medium | Part of the fingerprint region, confirming the alcohol and amine functionalities. |

Section 5: The Stereochemical Challenge

Expertise & Experience: Confirming the connectivity is only half the battle. This molecule has at least three stereocenters: C3 and C4 on the piperidine ring, and the benzylic carbon of the phenylethyl group. Determining the relative and absolute configuration is critical.

Relative Stereochemistry (cis/trans): The spatial relationship between the substituents at C3 and C4 can be determined using 1D and 2D NMR techniques.

-

¹H NMR Coupling Constants (J-values): The magnitude of the coupling constant between the protons on C3 and C4 (³JHH) is highly dependent on their dihedral angle. A large coupling (typically 8-12 Hz) suggests a trans-diaxial relationship, while smaller couplings (2-5 Hz) suggest cis (axial-equatorial) or trans-diequatorial arrangements.[9]

-

NOESY/ROESY: These 2D NMR experiments detect through-space correlations between protons that are close to each other, regardless of their bonding connectivity. A strong NOE between the protons on C3 and C4 would provide compelling evidence for a cis relationship.

Absolute Stereochemistry:

-

Chiral Chromatography: This is the workhorse method for separating and quantifying stereoisomers.[10][11] By using a chiral stationary phase (e.g., a cyclodextrin- or cellulose-based column) in either HPLC or SFC (Supercritical Fluid Chromatography), the different diastereomers and enantiomers of the synthesized material can be resolved. This is essential for determining the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) of the product.

-

X-ray Crystallography: This is the definitive, "gold standard" technique.[12][13] If a single crystal of sufficient quality can be grown, X-ray diffraction analysis provides an unambiguous 3D structure, confirming not only the connectivity and relative stereochemistry but also the absolute stereochemistry (with the application of Flack parameter analysis).[14] It serves as the ultimate validation of all other spectroscopic data.

Section 6: Detailed Experimental Protocols

Trustworthiness: The following protocols are provided as robust starting points for analysis, based on standard laboratory practices.

6.1. High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this solution 100-fold with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of 10 µg/mL.

-

Instrumentation: Use a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an ESI source.

-

MS Conditions:

-

Ionization Mode: Positive ESI.

-

Capillary Voltage: 3.5 kV.

-

Scan Range: m/z 50-500.

-

Source Temperature: 120 °C.

-

Data Acquisition: Perform an MS scan followed by data-dependent MS/MS scans on the top 3 most intense ions, using a collision energy ramp (e.g., 10-40 eV).

-

Calibration: Use a suitable reference standard (e.g., sodium formate or a commercial calibrant mix) for real-time mass correction to ensure high mass accuracy (< 5 ppm).

-

6.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). Add a trace of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer.

-

1D Spectra Acquisition:

-

¹H NMR: Acquire with 16-32 scans, a spectral width of 16 ppm, and a relaxation delay of 2 seconds.

-

¹³C NMR: Acquire with 1024-2048 scans, a spectral width of 240 ppm, using proton decoupling.

-

-

2D Spectra Acquisition:

-

gCOSY: Acquire with 256 increments in the F1 dimension and 8 scans per increment.

-

z-gradient HSQC: Optimize spectral widths in F1 (¹³C) and F2 (¹H) to cover the relevant chemical shift ranges. Use 256-512 increments in F1.

-

gHMBC: Set the long-range coupling delay (e.g., 60-80 ms) to optimize for a J-coupling of ~8 Hz. Acquire with 400-512 increments in F1.

-

NOESY/ROESY: Use a mixing time of 300-500 ms. Acquire with 256-400 increments in F1.

-

6.3. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a standard FTIR spectrometer with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Perform an ATR correction on the resulting spectrum.

-

Conclusion

The structural elucidation of this compound is a systematic process of evidence accumulation. Each piece of data, from the accurate mass provided by HRMS to the 3D atomic coordinates from X-ray crystallography, serves to confirm or refute a specific structural hypothesis. By following the logical, multi-technique workflow outlined in this guide, researchers and scientists can achieve an unassailable level of confidence in their molecular structure, a prerequisite for advancing any compound through the rigorous pipeline of drug development.

References

-

Tao, Q. F., & Zeng, S. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Biochemical and Biophysical Methods, 54(1-3), 103–113. Available at: [Link]

-

Sci-Hub. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Biochemical and Biophysical Methods. Available at: [Link]

-

Sampath, N. (2017). X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. Journal of the Indian Chemical Society, 58(4), 804-808. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) 2,2,6,6-tetramethylpepiridine and (b) 1ATP. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. National Library of Medicine. Available at: [Link]

-

ResearchGate. (n.d.). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. ResearchGate. Available at: [Link]

-

ACS Publications. (2014). Chiral Recognition and Partial Resolution of 1-Phenylethylamine through Noncovalent Interactions Using Binuclear Ni(II) Complex as Host. Crystal Growth & Design. Available at: [Link]

-

Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available at: [Link]

-

IUCr Journals. (n.d.). Crystal structure and characterization of the sulfamethazine–piperidine salt. IUCr. Available at: [Link]

-

Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Nature. Available at: [Link]

-

Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomeric disubstituted piperidines. RSC Medicinal Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Piperidine. PubChem. Available at: [Link]

-

MDPI. (2023). X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. Crystals. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of piperine before (A) and after (B) its transformation... ResearchGate. Available at: [Link]

-

NISCAIR. (n.d.). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics. Available at: [Link]

-

Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija.si. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). N-(tert-butoxycarbonyl)piperidine. PubChem. Available at: [Link]

-

SpectraBase. (n.d.). Piperidine, 2,2,6,6-tetramethyl- [FTIR] Spectrum. SpectraBase. Available at: [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. acdlabs.com [acdlabs.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. 1-Boc-4-(4-fluoro-phenylamino)-piperidine synthesis - chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative - Sampath - Journal of Structural Chemistry [bakhtiniada.ru]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

An Investigator's Guide to the Putative Mechanism of Action of 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol: A Structural-Pharmacological Postulation

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates a proposed investigatory framework for elucidating the mechanism of action of the novel chemical entity, 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol. In the absence of direct empirical data for this specific molecule, this document leverages a first-principles, structure-based approach to hypothesize potential biological targets and downstream signaling cascades. By deconstructing the molecule into its constituent pharmacophores—a substituted piperidine core and a phenylethylamine side chain—we can infer plausible interactions with known neurological pathways. This guide provides a comprehensive, step-by-step experimental roadmap designed to systematically test these hypotheses, from initial in vitro binding assays to cellular functional screens and potential in vivo characterization. Our objective is to furnish the research community with a robust, scientifically-grounded strategy for characterizing this and structurally related novel compounds.

Introduction: Deconstructing a Novel Chemical Entity

The compound this compound presents a compelling subject for pharmacological investigation. Its hybrid structure combines two well-established pharmacophores known to confer a wide range of biological activities.

-

The Piperidine Scaffold: The piperidine ring is a ubiquitous structural motif in medicinal chemistry, found in numerous FDA-approved drugs.[1] Its derivatives are known to interact with a diverse array of biological targets, including G-protein coupled receptors (GPCRs) and ion channels. Depending on the nature and stereochemistry of its substituents, substituted piperidines can exhibit activities ranging from antipsychotic and analgesic to stimulant.[2]

-

The Phenylethylamine Moiety: The phenylethylamine backbone is the parent structure for a large class of psychoactive compounds, including stimulants, empathogens, and antidepressants.[3][4] These molecules frequently exert their effects by modulating the activity of monoamine transporters, particularly the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[5][6]

The fusion of these two moieties in this compound suggests the potential for a complex pharmacological profile. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen introduces steric bulk and lipophilicity, which will influence its pharmacokinetic and pharmacodynamic properties. The specific stereochemistry of the phenylethylamino and methanol substituents at the 3 and 4 positions of the piperidine ring will be critical in determining receptor affinity and selectivity.

Given this structural composition, we hypothesize that the primary mechanism of action of this compound is likely centered on the modulation of monoamine systems, with the potential for additional interactions with other CNS receptors.

Postulated Mechanisms of Action and Experimental Validation

Based on structural analogy, we propose two primary, non-mutually exclusive hypotheses for the mechanism of action of this compound.

Hypothesis 1: The compound acts as a monoamine reuptake inhibitor.

The presence of the phenylethylamine side chain strongly suggests a potential interaction with monoamine transporters.[5][6]

Hypothesis 2: The compound exhibits direct agonist or antagonist activity at dopaminergic or serotonergic receptors.

Many substituted piperidines are known to bind directly to dopamine (D1-D5) and serotonin (5-HT) receptor subtypes.[7]

The following sections outline a logical, phased experimental workflow to test these hypotheses.

Phase 1: In Vitro Target Binding and Functional Assays

The initial phase focuses on identifying direct molecular targets and quantifying the compound's affinity and functional activity.

Experimental Protocol 1: Radioligand Binding Assays

-

Objective: To determine the binding affinity of this compound for a panel of CNS targets.

-

Methodology:

-

Prepare cell membrane homogenates expressing the target receptors or transporters (e.g., from HEK293 cells stably transfected with human DAT, SERT, NET, D2 receptors, 5-HT2A receptors, etc.).

-

Incubate the membrane preparations with a known radioligand for the target of interest (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]spiperone for D2, [³H]ketanserin for 5-HT2A).

-

In parallel, incubate the membrane-radioligand mixture with increasing concentrations of the test compound (this compound) to generate a competition curve.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate the Ki (inhibitory constant) value from the IC50 (half-maximal inhibitory concentration) using the Cheng-Prusoff equation.

-

-

Rationale: This experiment provides a direct measure of the compound's affinity for the selected targets. A low Ki value indicates high binding affinity.

Experimental Protocol 2: In Vitro Functional Assays

-

Objective: To determine whether the compound acts as an inhibitor, substrate (releaser), agonist, or antagonist at the identified targets.

-

Methodology (for Transporters):

-

Use cells stably expressing the monoamine transporter of interest (e.g., HEK293-hDAT).

-

For uptake inhibition assays, pre-incubate the cells with varying concentrations of the test compound. Then, add a fluorescent or radiolabeled substrate (e.g., [³H]dopamine or a fluorescent substrate like ASP+) and measure its uptake over time.

-

For release assays, pre-load the cells with a radiolabeled monoamine (e.g., [³H]dopamine). After washing, expose the cells to the test compound and measure the amount of radioactivity released into the supernatant.

-

-

Methodology (for GPCRs):

-

Use cells stably expressing the receptor of interest (e.g., CHO-hD2).

-

For agonist activity, treat the cells with the test compound and measure a downstream signaling event, such as changes in intracellular cyclic AMP (cAMP) levels or calcium mobilization.

-

For antagonist activity, pre-incubate the cells with the test compound before adding a known agonist for the receptor. Measure the inhibition of the agonist-induced signal.

-

-

Rationale: These functional assays are crucial for moving beyond simple binding and understanding the pharmacological nature of the compound's interaction with its target.

Data Presentation: Target Binding and Functional Activity

| Target | Binding Affinity (Ki, nM) | Functional Activity (IC50/EC50, nM) | Functional Mode |

| Dopamine Transporter (DAT) | Experimental Value | Experimental Value | Inhibitor/Releaser |

| Serotonin Transporter (SERT) | Experimental Value | Experimental Value | Inhibitor/Releaser |

| Norepinephrine Transporter (NET) | Experimental Value | Experimental Value | Inhibitor/Releaser |

| Dopamine D2 Receptor | Experimental Value | Experimental Value | Agonist/Antagonist |

| Serotonin 5-HT2A Receptor | Experimental Value | Experimental Value | Agonist/Antagonist |

Phase 2: Cellular and Ex Vivo Assays

This phase aims to validate the in vitro findings in a more physiologically relevant context.

Experimental Protocol 3: Synaptosomal Monoamine Uptake Assay

-

Objective: To measure the effect of the compound on monoamine uptake in native brain tissue.

-

Methodology:

-

Prepare synaptosomes from specific brain regions of rodents (e.g., striatum for dopamine, hippocampus for serotonin).

-

Pre-incubate the synaptosomes with varying concentrations of this compound.

-

Add a radiolabeled monoamine ([³H]dopamine or [³H]serotonin) and incubate for a short period.

-

Terminate the uptake by rapid filtration and wash with ice-cold buffer.

-

Quantify the radioactivity in the synaptosomes.

-

-

Rationale: This ex vivo assay confirms that the compound can access and modulate transporters in a native neuronal environment.

Visualizing the Investigational Workflow

The following diagrams illustrate the proposed logical flow of the investigation.

Caption: Proposed experimental workflow for mechanistic elucidation.

Caption: Hypothesized molecular targets and downstream cellular effects.

Conclusion and Future Directions

The investigational framework presented in this guide provides a clear and logical path forward for characterizing the mechanism of action of this compound. By systematically evaluating its interactions with key CNS targets, researchers can build a comprehensive pharmacological profile of this novel compound. Positive findings in these initial assays would warrant progression to more complex studies, including in vivo microdialysis to measure neurotransmitter levels in real-time and behavioral pharmacology assays to assess its functional effects on locomotion, cognition, and affect. The elucidation of its mechanism of action will not only contribute to our understanding of structure-activity relationships but may also pave the way for the development of new therapeutic agents.

References

-

D.S. L. et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4995. Available at: [Link]

-

PsychonautWiki. (2020). Substituted piperidines. Available at: [Link]

-

Kim, J., et al. (2016). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 24(6), 645–651. Available at: [Link]

-

Wikipedia. (n.d.). Phenethylamine. Available at: [Link]

-

Wikipedia. (n.d.). Substituted phenethylamine. Available at: [Link]

-

Kourounakis, A. P., et al. (2001). Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. Drug development research, 54(2), 99-106. Available at: [Link]

-

Nieto, C. T., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. Available at: [Link]

-

Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. Available at: [Link]

-

Hossain, S., et al. (2016). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 24(6), 645-651. Available at: [Link]

-

Wang, S., et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. European journal of medicinal chemistry, 105, 106-116. Available at: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. psychonautwiki.org [psychonautwiki.org]

- 3. Phenethylamine - Wikipedia [en.wikipedia.org]

- 4. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 5. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 6. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

Starting materials for synthesizing 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol

An In-Depth Technical Guide to the Synthesis of 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of this compound, a valuable substituted piperidine scaffold for pharmaceutical research and drug development. The described methodology emphasizes a convergent approach, beginning with commercially available starting materials and proceeding through key intermediates whose syntheses are detailed with step-by-step protocols. The causality behind experimental choices, including the selection of protecting groups, reagents, and reaction conditions, is thoroughly explained to provide researchers with a deep understanding of the synthetic strategy. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights and authoritative grounding through in-text citations and a comprehensive reference list.

Introduction: The Significance of Substituted Piperidines

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and pharmaceutical agents. Specifically, 3,4-disubstituted piperidines are key building blocks in the synthesis of a wide range of biologically active molecules, including potent enzyme inhibitors and receptor modulators. The target molecule, this compound, incorporates several key features: a Boc-protected piperidine nitrogen for stability and ease of subsequent modification, a chiral phenylethylamino side chain which can introduce stereospecific interactions with biological targets, and a hydroxymethyl group that can be further functionalized.

This guide will focus on a logical and reproducible synthetic route, highlighting a key final-step reductive amination, a powerful and widely used transformation for the formation of carbon-nitrogen bonds.[1][2]

Retrosynthetic Analysis and Strategy

A convergent synthetic strategy is employed to maximize efficiency. The primary disconnection is at the C-N bond between the piperidine ring and the 1-phenylethylamine moiety. This bond can be reliably formed via reductive amination between a key amine intermediate, (1-Boc-3-amino-4-piperidinemethanol) , and acetophenone.

The synthesis of the key amine intermediate itself can be approached from readily available starting materials. A practical route begins with the commercially available N-Boc-4-piperidone . This allows for a streamlined synthesis with well-established transformations.

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Key Intermediate: 1-Boc-3-amino-4-piperidinemethanol

The synthesis of this crucial intermediate is presented as a multi-step process starting from N-Boc-4-piperidone.

Step 1: Synthesis of 1-Boc-4-piperidinemethanol

The initial step involves the reduction of the ketone in N-Boc-4-piperidone to the corresponding alcohol. This is a standard transformation that can be achieved with high yield using a variety of reducing agents.

Protocol:

-

Dissolve N-Boc-4-piperidone (1.0 eq) in methanol or ethanol at 0 °C.

-

Add sodium borohydride (NaBH4) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the alcohol solvent.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-Boc-4-piperidinemethanol as a white solid.[3][4]

Causality: Sodium borohydride is a mild and selective reducing agent, ideal for the reduction of ketones in the presence of the Boc-protecting group, which is stable to these conditions. The use of protic solvents like methanol or ethanol facilitates the reaction.

Step 2: Oxidation to 1-Boc-4-formylpiperidine

The primary alcohol is then oxidized to the corresponding aldehyde. A Swern oxidation or a similar mild oxidation protocol is preferred to avoid over-oxidation to the carboxylic acid.

Protocol (Swern Oxidation):

-

Prepare a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C under an inert atmosphere.

-

Add dimethyl sulfoxide (DMSO) (3.0 eq) dropwise, followed by a solution of 1-Boc-4-piperidinemethanol (1.0 eq) in DCM.

-

Stir the mixture at -78 °C for 1 hour.

-

Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

-

Quench with water and separate the organic layer.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

-

Dry over anhydrous sodium sulfate and concentrate in vacuo to yield the crude aldehyde, which is often used in the next step without further purification.

Causality: The Swern oxidation is a reliable method for converting primary alcohols to aldehydes with minimal side reactions. The low temperature is crucial to control the reactivity of the intermediate species.

Step 3: Synthesis of 1-Boc-3-amino-4-piperidinemethanol via a Strecker-type Synthesis

The aldehyde can be converted to the desired 3-amino-4-hydroxymethylpiperidine via a modified Strecker synthesis.

Protocol:

-

To a solution of the crude 1-Boc-4-formylpiperidine (1.0 eq) in methanol, add an aqueous solution of sodium cyanide (1.5 eq) and ammonium chloride (1.5 eq).

-

Stir the reaction at room temperature overnight.

-

Extract the resulting α-aminonitrile with ethyl acetate.

-

Wash, dry, and concentrate the organic extracts.

-

Reduce the crude α-aminonitrile using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) in THF or by catalytic hydrogenation (e.g., H2, Raney Nickel).

-

After reduction, perform an appropriate aqueous workup.

-

Purify the product by column chromatography to obtain 1-Boc-3-amino-4-piperidinemethanol.

Causality: The Strecker synthesis is a classic method for producing α-amino acids and their derivatives. The cyanide ion acts as a nucleophile, attacking the imine formed in situ from the aldehyde and ammonia (from ammonium chloride). The subsequent reduction of the nitrile group yields the primary amine.

Final Step: Reductive Amination

The final step in the synthesis is the coupling of the key amine intermediate with acetophenone via reductive amination to form the target molecule.

Caption: Reductive amination pathway for the final synthetic step.

Protocol:

-

Dissolve 1-Boc-3-amino-4-piperidinemethanol (1.0 eq) and acetophenone (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) to the mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Causality: Sodium triacetoxyborohydride is the reagent of choice for this transformation as it is a mild and selective reducing agent that is particularly effective for the reductive amination of ketones.[1] It is less basic and less hygroscopic than sodium cyanoborohydride, making it easier to handle. The reaction proceeds through the in-situ formation of an iminium ion, which is then reduced by the hydride reagent.

Data Summary

| Step | Starting Material | Product | Key Reagents | Typical Yield |

| 1 | N-Boc-4-piperidone | 1-Boc-4-piperidinemethanol | NaBH4 | >90% |

| 2 | 1-Boc-4-piperidinemethanol | 1-Boc-4-formylpiperidine | Oxalyl chloride, DMSO, Et3N | ~85% (crude) |

| 3 | 1-Boc-4-formylpiperidine | 1-Boc-3-amino-4-piperidinemethanol | NaCN, NH4Cl; then reduction | 50-60% (2 steps) |

| 4 | 1-Boc-3-amino-4-piperidinemethanol | This compound | Acetophenone, NaBH(OAc)3 | 70-80% |

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. By starting with the readily available N-Boc-4-piperidone and utilizing a convergent strategy culminating in a robust reductive amination step, this guide offers a practical approach for researchers in the field of medicinal chemistry. The in-depth explanations of the rationale behind the chosen methodologies aim to empower scientists to not only replicate this synthesis but also to adapt it for the preparation of analogous compounds.

References

-

Organic & Biomolecular Chemistry. (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. RSC Publishing. [Link]

-

Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

-

ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]

-

SciSpace. (n.d.). An asymmetric synthesis method for (R)-3-amino piperidine derivatives. [Link]

-

Reddit. (n.d.). Reductive amination of piperazine. [Link]

- Google Patents. (n.d.). CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.

-

NIH. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

Der Pharma Chemica. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. [Link]

- Google Patents. (n.d.). CN103304472A - Method for synthesizing 1-BOC-3-piperidone.

-

White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

-

Chem-Impex. (n.d.). N-Boc-4-piperidinemethanol. [Link]

-

Matassini, C., Clemente, F., & Cardona, F. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]

-

RSC Publishing. (n.d.). . [Link]

-

YouTube. (2018, September 21). 22.4e Synthesis of Amines Reductive Amination. [Link]

Sources

Chiral Synthesis of 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol Enantiomers: Strategies and Methodologies

An In-depth Technical Guide for Drug Development Professionals

Abstract

Substituted piperidines are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmaceutical agents.[1] The precise control of stereochemistry is paramount, as different enantiomers and diastereomers of a drug candidate often exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive overview of scientifically robust strategies for the chiral synthesis of the enantiomers of 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol, a complex chiral building block featuring three stereocenters. We will explore methodologies rooted in chiral pool synthesis, asymmetric catalysis, and classical resolution, with a focus on the underlying chemical principles and practical experimental considerations. The protocols and insights presented herein are designed to equip researchers and process chemists with the knowledge to construct these valuable molecules with high stereochemical fidelity.

Introduction: The Significance of Chiral Piperidines

Chiral amines are fundamental building blocks in the pharmaceutical industry, with a significant percentage of commercial drugs containing at least one stereogenic amine center.[2][3] The 3,4-substituted piperidine motif, in particular, is a key structural feature in a wide array of biologically active compounds, from kinase inhibitors to CNS-acting agents. The target molecule, this compound, presents a significant synthetic challenge due to its three stereocenters. An effective synthesis must therefore not only construct the piperidine ring but also control the absolute and relative stereochemistry at positions C3, C4, and the benzylic carbon of the phenylethylamino moiety. This guide dissects viable synthetic pathways to achieve this control.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis reveals the key disconnections and strategic considerations for accessing the target molecule. The primary bond constructions involve the formation of the piperidine ring and the installation of the C-N bond at the C3 position via reductive amination.

Caption: Retrosynthetic analysis of the target molecule.

This analysis highlights three primary strategies for establishing the core stereochemistry of the piperidine intermediate:

-

Chiral Pool Synthesis: Utilizing a readily available, enantiomerically pure starting material from nature, such as an amino acid.[4]

-

Asymmetric Synthesis: Creating the desired stereocenters from a prochiral substrate using a chiral catalyst or auxiliary.[5][6]

-

Resolution: Separating a racemic or diastereomeric mixture of a key intermediate.[7][][9]

The final step in all approaches is a diastereoselective reductive amination to install the 1-phenylethylamino side chain.

Strategy I: Chiral Pool Synthesis from L-Glutamic Acid

This approach leverages the inherent chirality of L-glutamic acid to establish the stereocenters at C3 and C4 of the piperidine ring. This method offers a reliable pathway to enantiomerically pure intermediates.

Workflow for Chiral Pool Synthesis

Caption: Workflow for synthesizing the chiral piperidine core from L-glutamic acid.

Causality and Experimental Insights

-

N-Boc Protection & Esterification: The initial protection of the amine with a Boc group and esterification of the carboxylic acids are standard procedures to prevent side reactions and improve solubility in organic solvents.

-

Diastereoselective Reduction: The reduction of the two ester groups to alcohols is a critical step. Using a mild reducing agent like sodium borohydride (NaBH₄) is crucial. The stereochemistry of the resulting diol is directed by the existing chiral center at C2 of the glutamic acid derivative.

-

Activation and Cyclization: The diol is then activated, typically by conversion to a ditosylate or dimesylate, to create good leaving groups. Subsequent treatment with a base removes the Boc protecting group and facilitates an intramolecular SN2 cyclization to form the piperidine ring. The stereochemistry of this step is well-defined, leading to the desired cis relationship between the amino and hydroxymethyl precursors.

Strategy II: Asymmetric Synthesis and Resolution Approaches

When a suitable chiral pool starting material is unavailable, asymmetric synthesis or resolution of racemates provide powerful alternatives.

A. Asymmetric Hydrogenation

This method involves the enantioselective hydrogenation of a prochiral tetrahydropyridine precursor using a chiral transition metal catalyst, such as a Rhodium or Iridium complex with a chiral phosphine ligand.[5][10]

-

Rationale: This approach is highly atom-economical and can provide direct access to the enantiomerically enriched piperidine core. The choice of chiral ligand (e.g., MeO-BoQPhos, C3-TunePhos) is critical for achieving high enantioselectivity.[5][6] The substrate must contain a double bond at the appropriate position to be hydrogenated asymmetrically, creating the C3 and C4 stereocenters.

B. Classical Resolution of Racemic 3-Aminopiperidine

Resolution is a pragmatic and often scalable method for obtaining enantiomerically pure compounds. It involves separating a racemic mixture by converting the enantiomers into diastereomers with a chiral resolving agent.[][]

-

Rationale: Racemic 3-aminopiperidine can be resolved by forming diastereomeric salts with a chiral acid.[9] The differing solubilities of these salts allow for their separation by fractional crystallization. This method's success is contingent on finding a suitable resolving agent and crystallization solvent system.[]

Table 1: Comparison of Chiral Resolving Agents for 3-Aminopiperidine

| Resolving Agent | Typical Solvent System | Key Advantage | Reference |

| Dibenzoyl-(D)-tartaric acid | Methanol / Water | Commonly available, well-documented | [9][12] |

| N-tosyl-(S)-phenylalanine | Ethanol / Isopropanol | High efficiency for specific isomers | [7] |

| Chiral Cyclic Phosphoric Acids | tert-Butyl Alcohol | Can provide very high yields and e.e. | [7] |

Key Transformation: Diastereoselective Reductive Amination

The final key step is the coupling of the chiral piperidine core with acetophenone via reductive amination to form the target molecule. This reaction creates the third stereocenter.

Caption: Diastereoselective reductive amination pathway.

Mechanism and Stereocontrol

Reductive amination is a robust method for forming C-N bonds.[13][14] It proceeds through the formation of an intermediate imine, which is then reduced in situ.[14]

-

Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation. It is a mild and selective reducing agent that readily reduces the protonated imine intermediate much faster than the starting ketone, allowing for a one-pot reaction with minimal side products.

-

Diastereoselectivity: The stereochemical outcome of the reduction is governed by Felkin-Anh or related models of non-covalent interactions. The existing stereocenters at C3 and C4 of the piperidine ring create a chiral environment that directs the hydride attack on the prochiral imine. The steric bulk of the substituents on the piperidine ring will favor hydride delivery to one face of the imine over the other, resulting in one diastereomer being formed in excess. The ratio of diastereomers must be determined experimentally, typically by NMR or HPLC analysis.

Experimental Protocols

The following protocols are illustrative and synthesized from established methodologies. Researchers should perform their own optimization.

Protocol 1: Classical Resolution of (rac)-3-Aminopiperidine

-

Free-Basing: Dissolve (rac)-3-aminopiperidine dihydrochloride in methanol. Cool the solution to 0-5 °C in an ice-water bath.

-

Base Addition: Add a 45-50% aqueous sodium hydroxide solution dropwise to liberate the free amine (pH > 12).

-

Salt Formation: To this solution, add 0.5 equivalents of dibenzoyl-(D)-tartaric acid.

-